5-Iodo-2-methyl-1H-indole
Overview
Description
5-Iodo-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which are compounds often used in medicinal chemistry
Preparation Methods
The synthesis of 5-Iodo-2-methyl-1H-indole typically involves the iodination of 2-methyl-1H-indole. One common method is the electrophilic substitution reaction where iodine is introduced to the indole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Iodo-2-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized to form corresponding indole-2-carboxylic acids or reduced to form indoline derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Scientific Research Applications
5-Iodo-2-methyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methyl-1H-indole involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 5-Iodo-2-methyl-1H-indole include other halogenated indoles such as 5-bromo-2-methyl-1H-indole and 5-chloro-2-methyl-1H-indole. These compounds share the indole core structure but differ in their halogen substituents, which can affect their reactivity and biological activity. The presence of iodine in this compound makes it unique due to iodine’s larger atomic size and higher reactivity compared to bromine or chlorine .
Properties
IUPAC Name |
5-iodo-2-methyl-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOCFLVSFXBTNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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